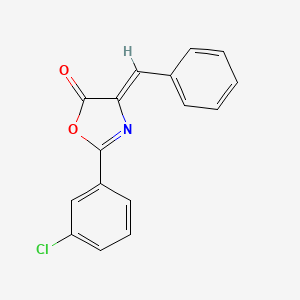

![molecular formula C24H20ClN3O B5538664 3-(4-chlorophenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 879047-63-9](/img/structure/B5538664.png)

3-(4-chlorophenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Description

Synthesis Analysis

The synthesis of derivatives closely related to 3-(4-chlorophenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves efficient steps leading to novel compounds with potential pharmacological activities. One approach includes condensation and cyclization between specific diamines and benzaldehydes to yield final products, as demonstrated in several studies, indicating the versatility and efficiency of synthetic strategies employed to obtain these compounds (Cortéas et al., 2004; Wang et al., 2014).

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using various spectroscopic techniques, including IR, MS, 1H NMR, and elemental analysis. X-ray single-crystal diffraction has provided insight into the crystal structure of certain derivatives, revealing the intricate details of their molecular frameworks and confirming the assigned structures (Wang et al., 2014).

Chemical Reactions and Properties

These compounds undergo interesting chemical reactions, such as novel rearrangements when treated with concentrated HBr, highlighting their reactive nature and the potential for further chemical transformations. The specific pathways and products of these reactions provide valuable information on the chemical behavior of the dibenzo[diazepinone class (Cairns et al., 2002).

Scientific Research Applications

Synthesis and Characterization

- A new series of 3-phenyl substituted dibenzo-1,4-diazepin-1-one derivatives, including compounds with structural similarities to the one , were synthesized, showcasing the methodological advancements in obtaining such complex molecules. These compounds were characterized using techniques like IR, MS, 1H NMR, and elemental analysis, with some structures confirmed via X-ray single-crystal diffraction (Fang‐Ming Wang et al., 2014).

- Efficient synthesis methods have been developed to create novel derivatives of dibenzo[b,e][1,4]diazepin-1-ones, demonstrating the compound's versatility and potential for generating pharmacologically active molecules (E. Cortéas et al., 2004).

Potential Pharmacological Applications

- Research into the synthesis and reactions of 11-substituted 3,3-dimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-ones has indicated moderate analgesic activity for certain derivatives, suggesting potential applications in pain management (K. Matsuo et al., 1985).

- The development of potent serotonin-3 (5-HT3) receptor antagonists includes the study of derivatives related to 1,4-diazepin-6-yl compounds, highlighting the significance of these structures in creating new therapeutic agents for conditions mediated by the 5-HT3 receptor (H. Harada et al., 1995).

properties

IUPAC Name |

9-(4-chlorophenyl)-6-pyridin-4-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClN3O/c25-18-7-5-15(6-8-18)17-13-21-23(22(29)14-17)24(16-9-11-26-12-10-16)28-20-4-2-1-3-19(20)27-21/h1-12,17,24,27-28H,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKGGDVCFXLWOLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC=NC=C4)C5=CC=C(C=C5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701118314 | |

| Record name | 3-(4-Chlorophenyl)-2,3,4,5,10,11-hexahydro-11-(4-pyridinyl)-1H-dibenzo[b,e][1,4]diazepin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701118314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)-11-(4-pyridyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one | |

CAS RN |

879047-63-9 | |

| Record name | 3-(4-Chlorophenyl)-2,3,4,5,10,11-hexahydro-11-(4-pyridinyl)-1H-dibenzo[b,e][1,4]diazepin-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=879047-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Chlorophenyl)-2,3,4,5,10,11-hexahydro-11-(4-pyridinyl)-1H-dibenzo[b,e][1,4]diazepin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701118314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methoxy-N-methyl-N-{[3-(3-pyridinyl)-5-isoxazolyl]methyl}-3-chromanecarboxamide](/img/structure/B5538586.png)

![3-(2-methoxyethyl)-1-[2-(4-morpholinyl)-2-oxoethyl]-3-piperidinecarboxylic acid](/img/structure/B5538605.png)

![N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}propanamide](/img/structure/B5538609.png)

![5,5-dimethyl-2-phenyl-3a,4,5,6,7,8,9,9a-octahydro-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5538626.png)

![N-{[(2S,4S)-4-fluoro-1-(pyridin-2-ylacetyl)pyrrolidin-2-yl]methyl}-3-methoxybenzamide](/img/structure/B5538631.png)

![N-{(3S*,4R*)-4-isopropyl-1-[3-(2-oxo-1(2H)-pyridinyl)propanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5538634.png)

![(1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-4-piperidinyl)(2-thienyl)methanol](/img/structure/B5538636.png)

![3-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5538641.png)

![4,5-dimethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxamide](/img/structure/B5538658.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclopentylacetamide](/img/structure/B5538671.png)

![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5538674.png)